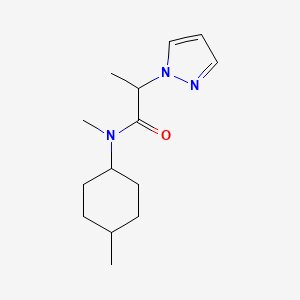
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolylpropanamide derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by modulating the activity of certain ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, it has been found to have a low potential for abuse and addiction, making it an attractive alternative to currently available pain medications.
Advantages and Limitations for Lab Experiments
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized structure. Additionally, it exhibits potent analgesic and anti-inflammatory effects, making it a useful tool for studying pain and inflammation in animal models.
However, there are also some limitations associated with the use of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide in laboratory experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments. Additionally, it may not be suitable for use in certain animal models or experimental conditions.
Future Directions
There are several future directions for research on N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide. One area of interest is the development of more potent and selective analogs of this compound for use in the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide and its potential applications in other areas of medicine.
In conclusion, N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide is a promising compound that exhibits potent analgesic and anti-inflammatory effects. While there are still some limitations associated with its use in laboratory experiments, it has the potential to be a valuable tool for studying pain and inflammation and may have important therapeutic applications in the future.
Synthesis Methods
The synthesis of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide involves the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexylhydrazine, which is then reacted with N-methylpropanamide to yield the final product. The synthesis process is relatively simple and can be carried out using standard laboratory techniques.
Scientific Research Applications
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders.
properties
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-5-7-13(8-6-11)16(3)14(18)12(2)17-10-4-9-15-17/h4,9-13H,5-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKWASQCJJSRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)
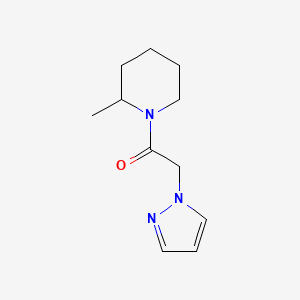
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)

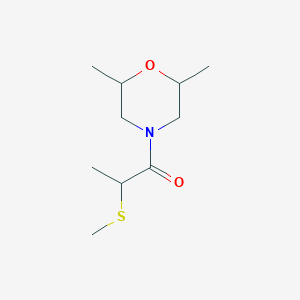
![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)
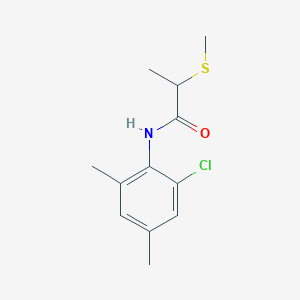
![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)
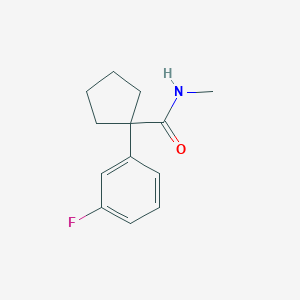
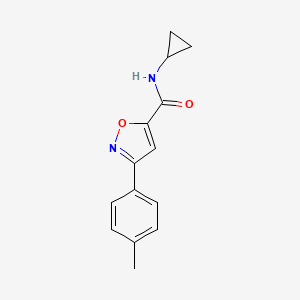
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
